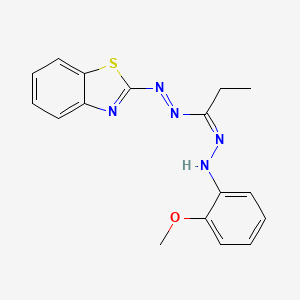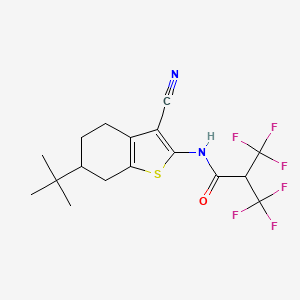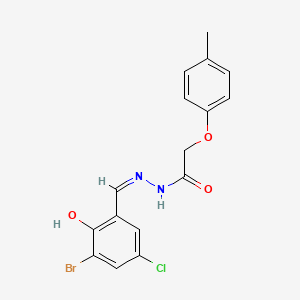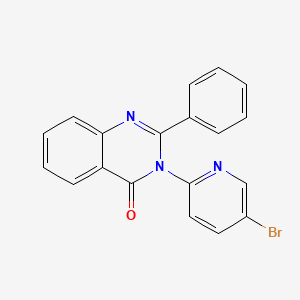![molecular formula C23H18N2O5 B6016553 1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione](/img/structure/B6016553.png)
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine-2,4-dione core substituted with various functional groups, including an ethoxyphenyl group, a hydroxy group, and a naphthylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine-2,4-dione core can be synthesized through a cyclization reaction involving urea and a β-diketone precursor under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrimidine core.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Naphthylidene Moiety: The naphthylidene moiety can be attached through a condensation reaction between the pyrimidine core and a naphthaldehyde derivative, typically under acidic or basic conditions to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The naphthylidene moiety can be reduced to a naphthylmethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Catalysts: Acidic or basic catalysts for condensation reactions
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a naphthylmethyl derivative
Substitution: Formation of substituted pyrimidine derivatives
Condensation: Formation of more complex pyrimidine-based structures
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Materials Science: The compound’s structural properties may make it useful in the development of novel materials, such as organic semiconductors or photovoltaic materials.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as PARP-1 inhibitors with antitumor activity.
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds are known for their antibacterial and cyclin-dependent kinase inhibitory activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have been explored for their herbicidal activity and mode of action.
Uniqueness
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-2-30-16-10-8-15(9-11-16)25-22(28)19(21(27)24-23(25)29)13-18-17-6-4-3-5-14(17)7-12-20(18)26/h3-13,28H,2H2,1H3,(H,24,27,29)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUATDNUVQYVLT-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=O)C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C(=O)C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6016474.png)


![(3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea](/img/structure/B6016488.png)
![4-(2-chloro-4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016503.png)
![N-(3,5-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6016509.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6016521.png)


![2-[(3,4-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B6016547.png)
![1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile](/img/structure/B6016548.png)
![2-[4-[(Z)-[2-(3-chloro-2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetamide](/img/structure/B6016564.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)
![5-(2-furyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6016578.png)
